molecular formula C20H28ClN B12728285 Terodiline hydrochloride, (R)- CAS No. 112652-51-4

Terodiline hydrochloride, (R)-

Cat. No.: B12728285
CAS No.: 112652-51-4
M. Wt: 317.9 g/mol
InChI Key: RNGHAJVBYQPLAZ-PKLMIRHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terodiline hydrochloride involves several steps. One common method includes the reaction of N-tert-butyl-4,4-diphenylbutan-2-amine with hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Terodiline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Terodiline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in compounds with different functional groups, potentially enhancing or diminishing the original compound’s properties .

Scientific Research Applications

Terodiline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terodiline hydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and calcium antagonist properties. This dual action makes it particularly effective in reducing abnormal bladder contractions and treating urinary incontinence . Additionally, its ability to block IKr channels distinguishes it from other similar compounds, although this also introduces potential cardiotoxicity risks .

Properties

CAS No.

112652-51-4

Molecular Formula

C20H28ClN

Molecular Weight

317.9 g/mol

IUPAC Name

(2R)-N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride

InChI

InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H/t16-;/m1./s1

InChI Key

RNGHAJVBYQPLAZ-PKLMIRHRSA-N

Isomeric SMILES

C[C@H](CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl

Origin of Product

United States

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